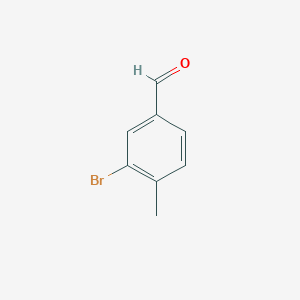
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone
概要
説明
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is a chemical compound with the molecular formula C9H10O5 . It has a molecular weight of 198.17 g/mol . The IUPAC name for this compound is 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone .
Synthesis Analysis
The synthesis of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone can be achieved by the reaction of methoxyacetonitrile with phloro-glucinol, a process known as the Hoesch reaction .Molecular Structure Analysis
The molecular structure of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone consists of a methoxy group (-OCH3) attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to a phenyl ring. This phenyl ring has three hydroxyl groups (-OH) attached at the 2, 4, and 6 positions .Physical And Chemical Properties Analysis
2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone has a computed XLogP3-AA value of 1, indicating its relative hydrophobicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 198.05282342 g/mol . The topological polar surface area is 87 Ų .科学的研究の応用
Analytical Chemistry
In analytical chemistry, this compound can be used as a matrix in matrix-assisted laser desorption/ionization (MALDI) for the analysis of acidic glycans and glycopeptides in negative ion mode . This application is crucial for the detailed study of complex biological molecules and their role in various biological processes.
作用機序
Target of Action
The primary target of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone is cholesterol 7 alpha-hydroxylase (CYP7A1) . This enzyme plays a crucial role in the conversion of cholesterol to bile acids, a key step in the regulation of cholesterol levels in the body .
Mode of Action
The compound interacts with its target, CYP7A1, enhancing its activity . This interaction results in an increased conversion of cholesterol to bile acids, thereby potentially reducing cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol metabolic pathway . By enhancing the activity of CYP7A1, it increases the conversion of cholesterol to bile acids . This can lead to a decrease in cholesterol levels, which can have downstream effects on various biological processes, including lipid metabolism and the formation of cell membranes.
Result of Action
The molecular and cellular effects of the compound’s action include the potential reduction of cholesterol levels . This can have various effects on the body, including potentially reducing the risk of cardiovascular diseases associated with high cholesterol levels .
特性
IUPAC Name |
2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-14-4-8(13)9-6(11)2-5(10)3-7(9)12/h2-3,10-12H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXXSCCOWRCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C=C(C=C1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349171 | |
| Record name | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55317-02-7 | |
| Record name | 2-methoxy-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-Methoxy-1-(2,4,6-trihydroxyphenyl)ethanone as determined by the research?
A1: The research paper "2',4',6'-trihydroxy-1-methoxyacetophenone monohydrate at 150 K." [] focuses on the crystal structure of the compound at a low temperature (150K). The study reveals two major structural characteristics:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


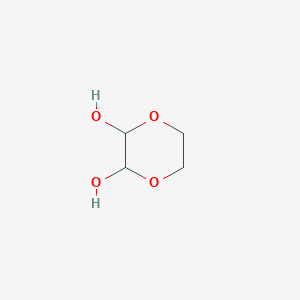

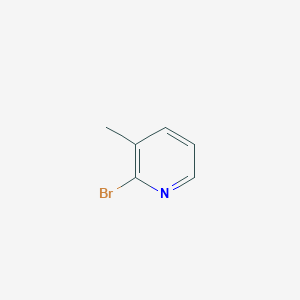

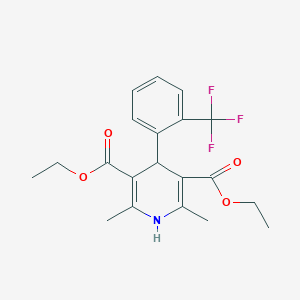

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
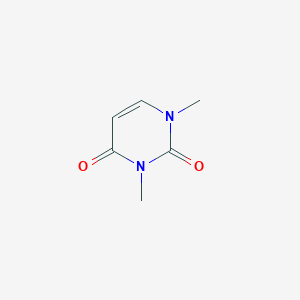
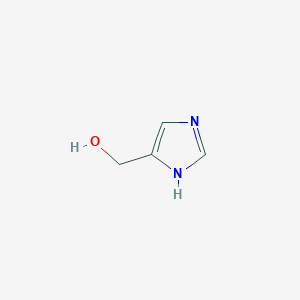
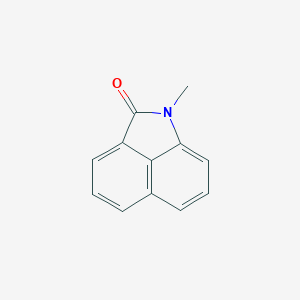
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B184092.png)
